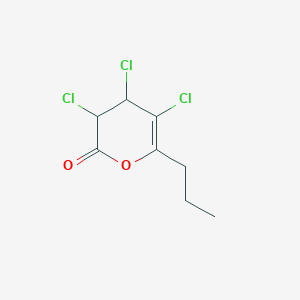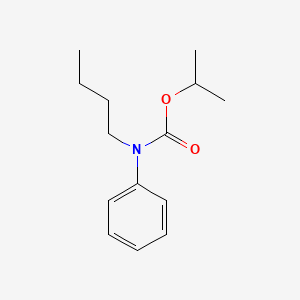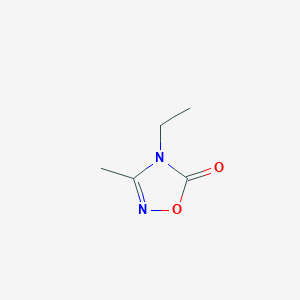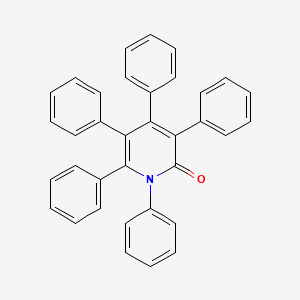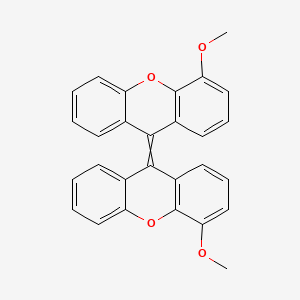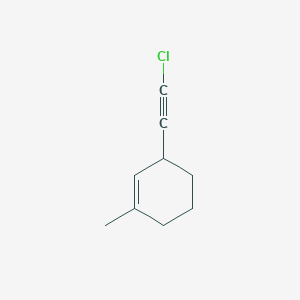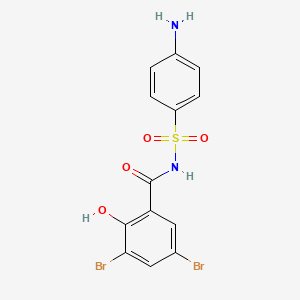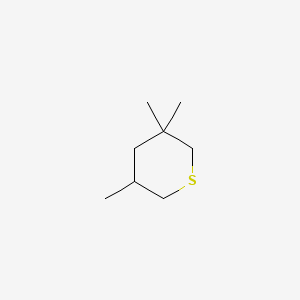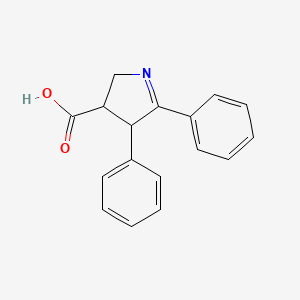
4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid: is a heterocyclic compound featuring a pyrrole ring substituted with phenyl groups at the 4 and 5 positions and a carboxylic acid group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of benzaldehyde with an amine derivative to form an intermediate, which then undergoes cyclization under acidic conditions to yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl groups and the carboxylic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 4,5-Diphenyl-1H-imidazole-2-carboxylic acid
- 4,5-Diphenyl-2H-pyrrole-3-carboxylic acid
- 4,5-Diphenyl-3,4-dihydro-1H-pyrrole-3-carboxylic acid
Comparison: Compared to its analogs, 4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 3 position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
62920-85-8 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C17H15NO2/c19-17(20)14-11-18-16(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H,19,20) |
InChI-Schlüssel |
ASKDLEVIQPYPQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


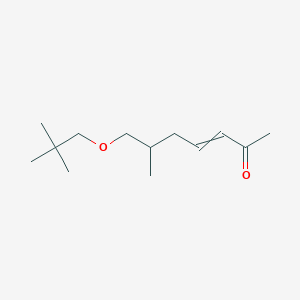
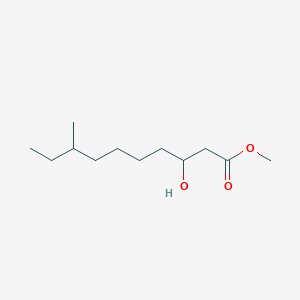

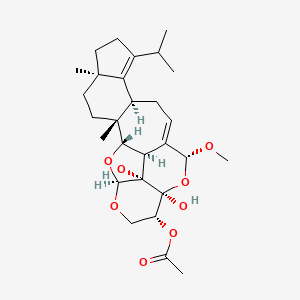
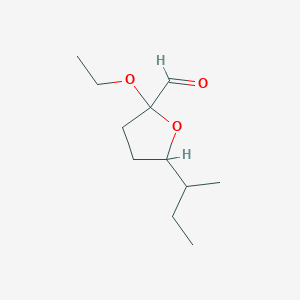
(3,3,3-trifluoropropyl)silane](/img/structure/B14517215.png)
